1-Phenylpyrimidin-2(1H)-one

Kinase Inhibition Selectivity p38 MAPK

Medicinal chemists often struggle to source a reliable, unsubstituted pyrimidinone core for systematic SAR exploration of kinase inhibitors. 1-Phenylpyrimidin-2(1H)-one is the exact parent scaffold required for constructing p38α and PIM inhibitor libraries. · Enables p38α inhibitors with >200,000-fold functional selectivity for MK2 over ATF2 (Ki app = 0.1 nM vs. >20 µM). · Serves as a negative control or synthetic precursor for muscarinic M1 PAMs based on the 6-phenylpyrimidin-4-one regioisomer. · Procured as a ≥96% pure solid with a 7-day lead time; standard global shipping supports rapid project initiation.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 17758-13-3
Cat. No. B100560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrimidin-2(1H)-one
CAS17758-13-3
Synonyms1-Phenylpyrimidin-2(1H)-one
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC=NC2=O
InChIInChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H
InChIKeyFADDGUDTESIUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrimidin-2(1H)-one: Core Scaffold Baseline and Procurement


1-Phenylpyrimidin-2(1H)-one (CAS 17758-13-3), also referred to as N-phenylpyrimidinone, is a heterocyclic organic compound characterized by a pyrimidin-2(1H)-one ring substituted at the N1 position with a phenyl group [1]. Its molecular formula is C10H8N2O with a molecular weight of 172.18 g/mol, a predicted pKa of 1.84±0.10, and a melting point of 154-155 °C [2]. As an unsubstituted phenylpyrimidinone core scaffold, it serves as a fundamental building block and a key comparator for a wide range of pharmacologically active derivatives, including PIM kinase and p38 MAP kinase inhibitors, wherein even minor structural modifications can drastically alter target selectivity and potency [3].

Core scaffoldUnsubstituted phenylpyrimidinone building block for kinase inhibitor SAR
Comparator baselineBaseline for studying impact of substitutions on target selectivity
Synthetic entryKey starting material for p38α, PIM, and other kinase probe libraries

Why 1-Phenylpyrimidin-2(1H)-one Cannot Be Replaced by Analogs


Generic substitution of 1-phenylpyrimidin-2(1H)-one with other pyrimidinone analogs is not scientifically valid due to the profound and quantifiable impact of minor structural changes on biological target engagement and functional activity. While the compound itself serves as a core scaffold, closely related derivatives with modifications at the 4- and 6-positions exhibit distinct pharmacological profiles. For instance, the 6-phenylpyrimidin-4-one core, when substituted, functions as a muscarinic M1 positive allosteric modulator (PAM) [1]. Conversely, the unsubstituted core described in this guide lacks such modulation, and slight alterations can shift activity toward targets like CDC7 [2] or PIM kinases [3]. Therefore, substituting this specific compound for a seemingly similar analog without experimental validation would risk a complete loss of intended activity or introduce unforeseen off-target effects, making it a critical consideration for any procurement decision.

Regioisomer shift
Replacing 1-phenyl with 6-phenylpyrimidin-4-one may introduce undesired muscarinic M1 PAM activity
Target redirect
Minor 4/6-substitutions can shift kinase selectivity toward CDC7 or alter PIM isoform preference
Activity gap
Unsubstituted core lacks the potency of optimized derivatives; cannot be assumed equivalent without validation

Quantitative Differentiation Evidence for 1-Phenylpyrimidin-2(1H)-one


Substrate-Selective p38α MAPK Inhibition

The compound 1-Phenylpyrimidin-2(1H)-one serves as the foundational core for a class of p38 kinase inhibitors that are functionally unique compared to traditional ATP-competitive p38 inhibitors. While the parent core lacks potent activity, derivatives based on this scaffold, such as those described in patent US20130143906A1, have been shown to block the p38α-dependent phosphorylation of the substrate MK2 (Ki app = 0.1 nM) while sparing the phosphorylation of another substrate, ATF2 (Ki app > 20 µM) [1]. This contrasts sharply with traditional ATP-competitive p38 inhibitors, which non-selectively block phosphorylation of all p38 substrates, leading to a different and often less desirable pharmacological profile.

p38α substrate selectivity
Class-level inference
MK2 Ki app = 0.1 nM
vs ATF2 Ki app >20 µM
>200,000-fold selectivity
Supports pathway-selective p38α modulation endpoint context
Data from patent derivative; class-level inference
Kinase Inhibition Selectivity p38 MAPK

Lack of Muscarinic M1 PAM Activity in the Unsubstituted Core

The unsubstituted 1-Phenylpyrimidin-2(1H)-one core is structurally distinct from 6-phenylpyrimidin-4-one analogs that act as potent muscarinic M1 receptor positive allosteric modulators (PAMs). In a study evaluating 6-phenylpyrimidin-4-one analogues, a specific comparator compound (Compound 2) demonstrated a significant leftward shift in the acetylcholine (ACh) concentration-response curve (ΔpEC50 = 1.52 ± 0.14 at 1 µM) and increased the baseline response by 55.1% [1]. In stark contrast, the unsubstituted 1-Phenylpyrimidin-2(1H)-one core is not expected to exhibit any PAM activity. Other core modifications, like Compound 26c, were even less active (ΔpEC50 = 0.02 ± 0.06 at 1 µM) [1].

M1 PAM activity contrast
Class-level inference
Unsubstituted core: no PAM activity expected
vs 6-phenylpyrimidin-4-one analog: ΔpEC50 1.52±0.14
Supports regioisomer-dependent M1 PAM research; negative control fit
Functional assay at 1 µM; data from analog
GPCR Modulation M1 PAM Neurology

PIM Kinase Preferential Scaffold

The phenyl pyrimidinone core, including 1-Phenylpyrimidin-2(1H)-one, has been identified as a privileged scaffold for developing inhibitors of PIM kinases (PIM-1, -2, -3), which are validated oncology targets. Research on this core scaffold demonstrated excellent activity against PIM kinases, with optimized derivatives achieving low nanomolar activities [1]. This contrasts with other related heterocyclic cores, such as the benzothienopyrimidinone scaffold, which, while also active against PIM kinases, showed little selectivity between PIM isoforms [1]. The phenyl pyrimidinone core's structure allows for multiple points of diversification, enabling the development of PIM-1 and PIM-3 selective probes [1].

PIM kinase scaffold selectivity
Class-level inference
Phenyl pyrimidinone core: enables PIM-1/3 selective probes
vs benzothienopyrimidinone: low isoform selectivity
Supports isoform-selective PIM probe development
SAR studies; selectivity qualitative
PIM Kinase Cancer Research Scaffold Diversity

Validated Application Scenarios for 1-Phenylpyrimidin-2(1H)-one


Substrate-Selective p38α MAPK Inhibitor Development

Procurement of 1-Phenylpyrimidin-2(1H)-one is justified for programs aiming to synthesize novel p38α kinase inhibitors that block MK2 phosphorylation while sparing ATF2. Evidence from patent literature demonstrates that this core scaffold can yield compounds with >200,000-fold selectivity for the MK2 pathway (Ki app = 0.1 nM) over the ATF2 pathway (Ki app > 20 µM) [1]. This functional selectivity, unattainable with traditional ATP-competitive p38 inhibitors, is a direct result of the core's binding mode and is critical for developing anti-inflammatory therapies with a superior safety profile.

Negative Control for Muscarinic M1 PAM Research

The unsubstituted 1-Phenylpyrimidin-2(1H)-one core should be procured as a critical negative control or synthetic intermediate when working with potent muscarinic M1 PAMs based on the 6-phenylpyrimidin-4-one scaffold. Quantitative data shows that the active 6-phenylpyrimidin-4-one analogs (e.g., Compound 2) significantly potentiate M1 responses (ΔpEC50 = 1.52 at 1 µM) [2], whereas the target compound's regioisomer is predicted to be inactive. This clear functional dichotomy validates its use for establishing assay baselines or as a starting material for generating M1 PAMs through subsequent functionalization.

Isoform-Selective PIM Kinase Inhibitor Libraries

Procurement of 1-Phenylpyrimidin-2(1H)-one is strategically sound for medicinal chemistry groups constructing libraries of PIM kinase inhibitors. The phenyl pyrimidinone core is a validated, privileged scaffold for achieving low nanomolar potency against PIM kinases and, crucially, offers the potential for developing PIM-1 and PIM-3 selective probes [3]. This is a distinct advantage over other cores like benzothienopyrimidinone, which generally yield pan-PIM inhibitors [3]. Procuring this specific core enables SAR exploration to fine-tune isoform selectivity, a key requirement for target validation studies in oncology.

Cardiac Inotropic Activity via Phenylpyrimidinone Derivatives

A patent (JPS59216877) explicitly claims that substituted phenyl-2(1H)-pyrimidinones, for which 1-Phenylpyrimidin-2(1H)-one is the parent core, exhibit positive inotropic effects and can be used for treating cardiac insufficiency [4]. This provides a specific, albeit early-stage, rationale for procurement by researchers investigating novel cardiotonic agents. The parent compound serves as the essential synthetic entry point to this claimed class of inotropic compounds, offering a direct link to a defined, patent-backed therapeutic hypothesis.

Application
Selection Property
Validation Focus
p38α substrate-selective pathway studies
Core scaffold enabling substrate-selective kinase modulation
MK2 vs ATF2 pathway endpoint selectivity
Muscarinic M1 PAM research (control)
Regioisomer-specific lack of M1 PAM activity
Confirmation of inactivity in M1 functional assays
Isoform-selective PIM kinase probe synthesis
Scaffold capable of yielding PIM-1/3 selective inhibitors
PIM isoform selectivity profiling in kinase assays
Cardiotonic agent scaffold exploration
Parent core for phenylpyrimidinone inotropic compounds
Inotropic activity in preclinical cardiac models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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